4-Phenylpyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
4-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number 1049755-65-8 . It has a molecular weight of 227.69 . The IUPAC name for this compound is (3R,4S)-4-phenyl-3-pyrrolidinecarboxylic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C11H13NO2.ClH . The InChI code for this compound is 1S/C11H13NO2.ClH/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 227.69 . It is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
4-Phenylpyrrolidine-3-carboxylic acid hydrochloride serves as a valuable chiral building block in the synthesis of biologically active compounds. Its efficient synthesis through aziridinium ion intermediates, demonstrated in the practical and scalable production of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, highlights its importance in organic synthesis and pharmaceutical chemistry. This process emphasizes the compound's utility in creating stereochemically complex molecules with high yields, avoiding the need for intermediate purifications (Ohigashi, Kikuchi, & Goto, 2010).
Optical and Electronic Properties
The compound's derivatives, such as novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, have been extensively studied for their structural properties using UV, FT-IR, NMR spectroscopy, and density functional theory (DFT) analyses. These studies provide insights into their nonlinear optical properties, suggesting potential applications in materials science. The significant static hyperpolarizability values indicate the molecule's prospects as a non-linear optical (NLO) material, with implications for electronic and photonic technologies (Devi et al., 2018).
Pharmacological Applications
Research into derivatives of this compound also extends into pharmacological applications. For instance, the study of γ-aminobutyric acid derivatives, including phenibut and baclofen analogs, underscores the compound's relevance in developing new therapeutics with potential myorelaxant and analgesic properties. The exploration of substituted aminobutyric acids via hydrolysis of oxopyrrolidinecarboxylic acids provides a direct method to produce targeted compounds, indicating the versatility of this compound in synthesizing pharmacologically active substances (Vasil'eva et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOMQDXMDMSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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